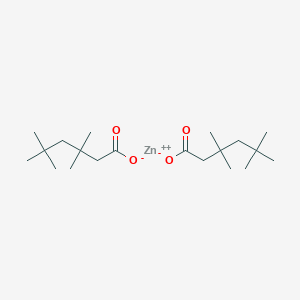
zinc;3,3,5,5-tetramethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
zinc;3,3,5,5-tetramethylhexanoate is a chemical compound formed by the reaction of neodecanoic acid with zinc. It is commonly used in various industrial applications due to its unique properties, such as corrosion resistance and lubrication performance. The compound is typically a white to slightly yellow solid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: zinc;3,3,5,5-tetramethylhexanoate is usually synthesized by reacting neodecanoic acid with zinc oxide. The reaction involves heating the mixture to facilitate the formation of the zinc salt. The intermediate product is then further reacted with a base to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of neodecanoic acid, zinc salt (2:1) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: zinc;3,3,5,5-tetramethylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The zinc ion in the compound can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like copper sulfate can be used to substitute the zinc ion.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce zinc oxide and other by-products, while substitution reactions can yield different metal neodecanoates .
Applications De Recherche Scientifique
zinc;3,3,5,5-tetramethylhexanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of neodecanoic acid, zinc salt (2:1) involves the interaction of zinc ions with various molecular targets. Zinc ions play a crucial role in many biological processes, including enzyme function and signal transduction. The compound’s effects are mediated through the binding of zinc ions to specific proteins and enzymes, facilitating their activity and stability .
Comparaison Avec Des Composés Similaires
Zinc stearate: Another zinc salt used as a lubricant and release agent.
Zinc oxide: Commonly used in sunscreens and as a catalyst in chemical reactions.
Zinc acetate: Used in dietary supplements and as a reagent in chemical synthesis.
Uniqueness: zinc;3,3,5,5-tetramethylhexanoate is unique due to its specific structure, which imparts superior properties such as high hydrophobicity, excellent outdoor durability, and better viscosity control. These properties make it particularly suitable for applications in coatings, lubricants, and metal surface treatments .
Propriétés
Numéro CAS |
27253-29-8 |
|---|---|
Formule moléculaire |
C20H38O4Zn |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
zinc;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Zn/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
VNTDZUDTQCZFKN-UHFFFAOYSA-L |
SMILES |
CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Zn+2] |
SMILES canonique |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















